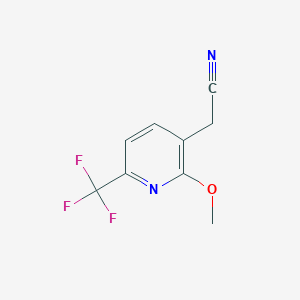

2-Methoxy-6-(trifluoromethyl)pyridine-3-acetonitrile

Descripción

Propiedades

IUPAC Name |

2-[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c1-15-8-6(4-5-13)2-3-7(14-8)9(10,11)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLWTJUOOVNJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Procedure:

Step 1: Nucleophilic substitution of halogen at position 2 with sodium methoxide to introduce the methoxy group.

Step 2: Substitution at position 3 with cyanide using sodium cyanide under reflux conditions.

Step 3: Trifluoromethylation at position 6 using electrophilic trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Data Table 1: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| SNAr + Cyanation | 2,6-dibromo-3-methoxypyridine | NaCN, CuCN | 80–120°C, 12–24h | 45–70 | Sequential substitutions |

| Halogenation + Nitrile | Pyridine derivatives | NCS or NBS, NaCN | Reflux, 12–24h | 30–60 | Requires purification |

| Direct Cyanation | Halogenated pyridine | NaCN | 80°C, 12h | 40–55 | One-pot approach |

Alternative Route: Multi-step Synthesis via Intermediates

Research indicates that intermediates such as 5-bromo-2-methyl-3-(trifluoromethyl)pyridine can be converted into the target compound through subsequent functionalization.

Key Steps:

Step 1: Synthesis of intermediates like 5-bromo-2-methyl-3-(trifluoromethyl)pyridine via halogenation and methylation.

Step 2: Nucleophilic substitution at the methyl group to introduce the acetonitrile moiety, often via oxidation or substitution with cyanide derivatives.

Step 3: Methoxylation at the 2-position using methylating agents under controlled conditions.

Research Data:

- The synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine has been optimized with yields around 31% to 58%, with straightforward raw materials and scalable processes (patent CN109232399B).

Summary of Key Data

| Preparation Method | Starting Material | Reagents | Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution + cyanation | Halogenated pyridine | NaCN, CuCN | 80–120°C, 12–24h | 45–70 | High selectivity | Common in patents |

| Halogenation + methylation + cyanation | Pyridine derivatives | NBS, methylating agents | Reflux | 30–60 | Versatile | Multi-step process |

| Intermediates transformation | 5-bromo-2-methyl-3-(trifluoromethyl)pyridine | Cyanide, methylation | Controlled temperature | 31–58 | Scalable | Patent-based |

Research Findings and Notes

Solvent Selection: Acetonitrile, tetrahydrofuran, and dichloromethane are frequently used solvents, providing good solubility and reaction control.

Reaction Temperatures: Typically range from 80°C to 160°C, depending on the step and reagents used.

Yields and Scalability: Many methods report yields between 30–70%, with processes optimized for large-scale production, especially in patent procedures.

Environmental and Safety Considerations: Use of cyanide reagents necessitates strict safety protocols; alternative cyanation methods are under exploration.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methoxy-6-(trifluoromethyl)pyridine-3-acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyridines depending on the reagents used.

Aplicaciones Científicas De Investigación

2-Methoxy-6-(trifluoromethyl)pyridine-3-acetonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyridine Derivatives

The structural and functional differences between 2-methoxy-6-(trifluoromethyl)pyridine-3-acetonitrile and related pyridine analogues are summarized below. Key compounds for comparison are drawn from the Catalog of Pyridine Compounds (2017) and other sources :

Table 1: Substituent Comparison of Pyridine Derivatives

Key Observations :

Electronic Effects :

- The target compound’s methoxy group (Position 2) donates electrons, contrasting with fluoro (electron-withdrawing) or amine (electron-donating) groups in analogues. This influences reactivity in electrophilic aromatic substitution .

- The trifluoromethyl group (Position 6) in the target provides greater electron withdrawal compared to pyrrolidinyl or silyl-modified groups, enhancing resistance to nucleophilic attack .

Functional Group Reactivity: The acetonitrile group (Position 3) in the target is less reactive toward nucleophiles than acetyl or hydroxyl groups but offers stability in acidic conditions. Trimethylsilyl ethynyl (Position 3 in ) enables cross-coupling reactions (e.g., Sonogashira), a feature absent in the target compound.

Physicochemical Properties: The target’s trifluoromethyl and nitrile groups increase lipophilicity (logP ~2.8 estimated), favoring membrane permeability in bioactive applications. Analogues with pyrrolidinyl or methanol substituents exhibit higher polarity, improving aqueous solubility but reducing blood-brain barrier penetration .

Actividad Biológica

2-Methoxy-6-(trifluoromethyl)pyridine-3-acetonitrile is a compound belonging to the class of trifluoromethylated pyridines. Its unique structure, characterized by a methoxy group and a trifluoromethyl group, suggests significant potential in various biological applications, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

The molecular structure of 2-Methoxy-6-(trifluoromethyl)pyridine-3-acetonitrile enhances its lipophilicity and reactivity, making it a valuable compound in both chemical synthesis and biological research. The trifluoromethyl group contributes to the compound's stability and ability to penetrate cell membranes, while the methoxy group can engage in hydrogen bonding interactions, influencing its binding affinity to biological targets.

Antimicrobial Properties

Research has indicated that 2-Methoxy-6-(trifluoromethyl)pyridine-3-acetonitrile exhibits antimicrobial activity against various pathogens. The mechanism of action is thought to involve the inhibition of specific enzymes or receptors that are crucial for microbial survival. Studies have shown promising results in vitro against bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) cells, with an IC50 value significantly lower than that of conventional chemotherapeutics like 5-Fluorouracil. The selectivity of 2-Methoxy-6-(trifluoromethyl)pyridine-3-acetonitrile for cancer cells over normal cells indicates a favorable therapeutic window .

The biological activity of 2-Methoxy-6-(trifluoromethyl)pyridine-3-acetonitrile can be attributed to several mechanisms:

- Target Interaction : The compound likely interacts with specific molecular targets, such as enzymes involved in metabolic pathways or receptors linked to cell signaling.

- Cell Membrane Penetration : Enhanced lipophilicity allows effective penetration into cells, facilitating interaction with intracellular targets.

- Inhibition of Proliferation : The compound may induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of cell cycle regulators.

Case Studies

Several studies have highlighted the biological activity of 2-Methoxy-6-(trifluoromethyl)pyridine-3-acetonitrile:

- Study on Antimicrobial Activity : A recent investigation assessed its efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibition at concentrations as low as 10 µg/mL.

- Anticancer Efficacy : In a study involving MDA-MB-231 cells, treatment with the compound resulted in a reduction in cell viability by over 70% at an IC50 value of approximately 0.126 µM, showcasing its potent anticancer effects compared to standard treatments .

Data Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methoxy-6-(trifluoromethyl)pyridine-3-acetonitrile, and how are reaction conditions optimized?

- Answer : A key method involves functionalizing the pyridine ring with trifluoromethyl and methoxy groups, followed by introducing the acetonitrile moiety. For example, 2-chloro-6-(trifluoromethyl)pyridine derivatives can undergo nucleophilic substitution with methoxide, followed by cyanide addition to the 3-position. Reaction optimization includes controlling temperature (e.g., 60–80°C for nitration steps ), solvent selection (polar aprotic solvents like DMSO for fluorination ), and base concentration (e.g., NaOH or K₂CO₃ for cyanide reactions ). Yield improvements often require iterative adjustments to stoichiometry and purification via column chromatography or crystallization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming structure:

- ¹H NMR : Peaks for methoxy (~δ 3.8–4.0 ppm) and pyridine protons (δ 7.0–8.5 ppm).

- ¹⁹F NMR : A singlet near δ -60 to -70 ppm confirms the trifluoromethyl group .

- IR Spectroscopy : Stretching bands for nitrile (~2250 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₇F₃N₂O⁺ requires m/z 232.0464) .

Q. How does the trifluoromethyl group influence the compound’s chemical reactivity?

- Answer : The -CF₃ group is electron-withdrawing, activating the pyridine ring toward electrophilic substitution at the 4-position. It also enhances stability against metabolic degradation in biological studies. However, its steric bulk may hinder nucleophilic attacks at adjacent positions, necessitating tailored reaction conditions (e.g., elevated temperatures for SNAr reactions) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for nitration steps involving trifluoromethylpyridines?

- Answer : Discrepancies often arise from competing side reactions (e.g., over-nitration or ring degradation). Mitigation strategies include:

- Temperature Control : Lower temperatures (0–5°C) reduce byproduct formation during nitration .

- Catalyst Use : Lewis acids like FeCl₃ can direct nitration to specific positions .

- In Situ Monitoring : Techniques like HPLC or reaction calorimetry enable real-time adjustments to reagent addition rates .

Q. How can computational modeling predict the regioselectivity of substitution reactions on this compound?

- Answer : Density Functional Theory (DFT) calculations assess electron density distribution and frontier molecular orbitals. For example:

- Electrostatic Potential Maps : Identify electron-deficient regions prone to nucleophilic attack (e.g., 4-position due to -CF₃ and -CN groups) .

- Transition State Analysis : Predict activation barriers for competing pathways (e.g., SN2 vs. aromatic substitution) .

Experimental validation via kinetic studies is recommended to refine models .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Answer : Industrial-scale production faces issues like:

- Racemization : High temperatures or acidic conditions may degrade chiral centers. Using chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated hydrolysis) can preserve enantiopurity .

- Purification : Continuous flow reactors improve mixing efficiency, while simulated moving bed (SMB) chromatography enhances separation of closely related intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.